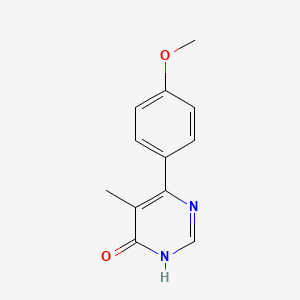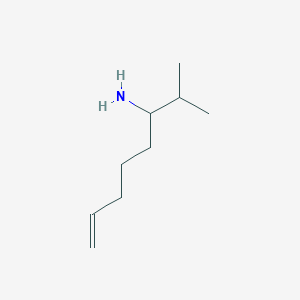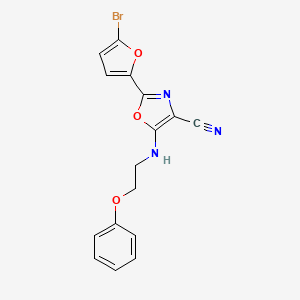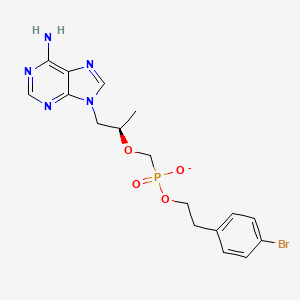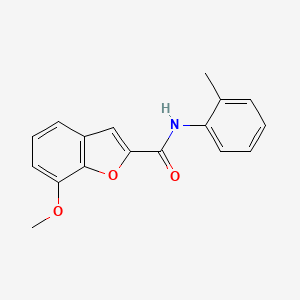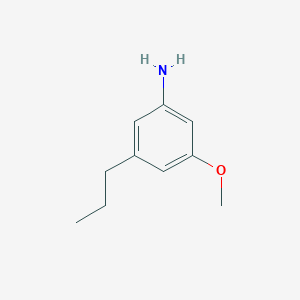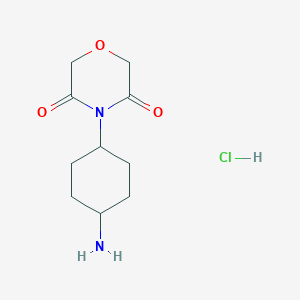![molecular formula C13H17BrFNZn B14883155 3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883155.png)
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently under mild conditions .
Méthodes De Préparation
The synthesis of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable ligand and solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biologically active molecules to study their structure-activity relationships.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid reagent .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide include:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a morpholino group instead of a piperidino group, which can affect its reactivity and selectivity in certain reactions.
3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide: This compound lacks the methyl group on the piperidino ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C13H17BrFNZn |
|---|---|
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14;;/h2,4-5,11H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
WTQNSTMRUCLMEB-UHFFFAOYSA-M |
SMILES canonique |
CC1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






